5-Amino-3-methylthiophene-2,4-dicarbonitrile

Catalog No.
S1544315
CAS No.
52603-48-2
M.F
C7H5N3S
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-methylthiophene-2,4-dicarbonitrile

CAS Number

52603-48-2

Product Name

5-Amino-3-methylthiophene-2,4-dicarbonitrile

IUPAC Name

5-amino-3-methylthiophene-2,4-dicarbonitrile

Molecular Formula

C7H5N3S

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C7H5N3S/c1-4-5(2-8)7(10)11-6(4)3-9/h10H2,1H3

InChI Key

GCSCENSWKWQJQG-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)N)C#N

Canonical SMILES

CC1=C(SC(=C1C#N)N)C#N

Application in Organic Semiconductor Materials

Specific Scientific Field: The specific scientific field of this application is Material Science, specifically within the subfield of Organic Semiconductor Materials.

Summary of the Application: “5-Amino-3-methylthiophene-2,4-dicarbonitrile” is used in the synthesis of high-performance organic semiconductor materials. These materials are used in the manufacture of organic solar cells and organic field-effect transistors .

Application in Biomedical Imaging and Photodynamic Therapy

Specific Scientific Field: The specific scientific field of this application is Biomedical Engineering, specifically within the subfield of Biomedical Imaging and Photodynamic Therapy.

Summary of the Application: “5-Amino-3-methylthiophene-2,4-dicarbonitrile” is used in the synthesis of a new AIE (Aggregation-Induced Emission) active Schiff base, which can be easily encapsulated by Pluronic F-127 to form uniform nanoparticles . These nanoparticles can be used for in vivo bioimaging and photodynamic therapy .

5-Amino-3-methylthiophene-2,4-dicarbonitrile is an organic compound characterized by the molecular formula C7H5N3S. This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features amino and nitrile functional groups. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can convert the nitrile groups to primary amines using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: The amino group can engage in electrophilic substitution reactions, allowing for further functionalization with electrophilic reagents like acyl chlorides or sulfonyl chlorides.

Major Products from Reactions

  • Oxidation Products: Sulfoxides or sulfones.
  • Reduction Products: Primary amines.
  • Substitution Products: Various substituted thiophene derivatives.

The biological activity of 5-Amino-3-methylthiophene-2,4-dicarbonitrile is primarily linked to its interaction with biological systems. The compound may influence various biochemical pathways by interacting with enzymes or receptors due to the presence of its amino and nitrile groups. These functional groups can facilitate hydrogen bonding and participate in nucleophilic or electrophilic interactions, potentially leading to diverse pharmacological effects.

The synthesis of 5-Amino-3-methylthiophene-2,4-dicarbonitrile typically involves reacting 3-methylthiophene-2,4-dicarbonitrile with ammonia or an amine under suitable conditions. This reaction can be optimized for yield and purity through the use of catalysts and controlled environments. While detailed industrial production methods are not extensively documented, large-scale synthesis would likely focus on maximizing efficiency and minimizing byproducts .

5-Amino-3-methylthiophene-2,4-dicarbonitrile has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is utilized in developing bioactive molecules and pharmaceuticals.
  • Industry: It finds use in producing materials with specific electronic or optical properties .

Interaction studies involving 5-Amino-3-methylthiophene-2,4-dicarbonitrile focus on understanding how this compound interacts with biological targets at the molecular level. These studies help elucidate its mechanism of action in biological systems, which may involve modulation of enzymatic activity or receptor binding. Such insights are crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with 5-Amino-3-methylthiophene-2,4-dicarbonitrile. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
5-Aminothiophene-2-carbonitrileC6H4N2S0.70
3-Methylthiophene-2,4-dicarbonitrileC7H6N2S0.80
2-Aminothiophene-3-carbonitrileC6H6N2S0.80
Benzo[b]thiophene-3-carbonitrileC9H6N2S0.62

Uniqueness

5-Amino-3-methylthiophene-2,4-dicarbonitrile is unique due to its specific combination of amino and nitrile functional groups on a thiophene ring. This structural arrangement provides distinct reactivity patterns and potential for diverse applications compared to its analogs, making it particularly valuable in both synthetic chemistry and biological research .

XLogP3

1.9

UNII

Y9IXO9SXIQ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

52603-48-2

Wikipedia

2-amino-3,5-dicyano-4-methylthiophene

Dates

Last modified: 08-15-2023

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